molecular formula C17H13ClO5S B12180600 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

Cat. No.: B12180600
M. Wt: 364.8 g/mol
InChI Key: UADGSHURSZPAIT-UHFFFAOYSA-N
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Description

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a dihydro-oxathiine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenol with phenylacetic acid in the presence of a dehydrating agent to form an ester intermediate. This intermediate is then subjected to cyclization with sulfur and oxygen sources under controlled conditions to form the oxathiine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenyl-5,6-dihydro-1,4-oxathiin-3-yl)-n,n-ditetradecylaniline
  • Prothioconazole

Uniqueness

Compared to similar compounds, 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide stands out due to its unique combination of a chlorophenyl group and an oxathiine ring.

Properties

Molecular Formula

C17H13ClO5S

Molecular Weight

364.8 g/mol

IUPAC Name

(2-chlorophenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate

InChI

InChI=1S/C17H13ClO5S/c18-13-8-4-5-9-14(13)23-17(19)15-16(12-6-2-1-3-7-12)24(20,21)11-10-22-15/h1-9H,10-11H2

InChI Key

UADGSHURSZPAIT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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